molecular formula C19H21N5O2S B2410861 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 585561-61-1

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2410861
CAS RN: 585561-61-1
M. Wt: 383.47
InChI Key: CHBMKRAUNLNMGR-UHFFFAOYSA-N
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Description

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

Compounds with structural similarities to "2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide" have been synthesized for potential pharmacological applications. For instance, a series of 1,2,4-triazole and thiadiazole derivatives demonstrated significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Abbady, 2014). Similarly, compounds derived from 4-amino-4H-1,2,4-triazole have been investigated for their potential as precursors in synthesizing novel pharmacologically active molecules (Panchal & Patel, 2011).

Molecular Docking and Inhibitory Activities

The exploration of novel compounds also extends to their potential in inhibiting specific receptors or enzymes. For example, triazolothiazole analogues were synthesized and evaluated for their enzyme inhibitory activities, providing insights into their potential therapeutic applications (Virk et al., 2018). These studies contribute to the understanding of how such compounds can be optimized for selective receptor targeting, which is crucial in the development of new drugs.

Structural and Chemical Properties

The synthesis and evaluation of compounds like "2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide" also involve detailed investigations into their structural and chemical properties. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists showcases the intricate relationship between compound structure and its biological activity (Maruyama et al., 2012).

properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-5-4-6-14(9-12)18-22-23-19(24(18)20)27-11-17(25)21-15-10-13(2)7-8-16(15)26-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBMKRAUNLNMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

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